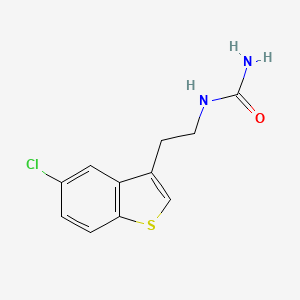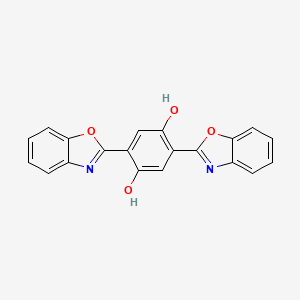![molecular formula C8H14OS2 B14693217 (1,4-Dithiaspiro[4.4]nonan-2-yl)methanol CAS No. 35128-31-5](/img/structure/B14693217.png)
(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiaspiro[4.4]nonane-2-methanol is a chemical compound with the molecular formula C8H16OS2. It belongs to the family of spiro compounds and features a spiro[4.4]nonane skeleton with dithiaborane side chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol typically involves the use of 1,3-dithiane as a starting material. The process begins with the reaction of 1,3-dithiane with n-butyllithium in dry tetrahydrofuran under a nitrogen atmosphere. This reaction is followed by the addition of 1-bromo-3-chloropropane, which leads to the formation of the spiro compound . The reaction conditions include maintaining low temperatures using a methanol-dry ice bath and gradually raising the temperature to room temperature.
Industrial Production Methods
Industrial production methods for 1,4-Dithiaspiro[4.4]nonane-2-methanol are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiaspiro[4.4]nonane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dithiaspiro[4.4]nonane-2-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiaspiro[4.4]nonane-2-methanol involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.4]nonane-2-methanol: Contains oxygen atoms instead of sulfur atoms in the spiro ring.
1,3-Dithiane: A simpler dithiane compound used as a starting material for the synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol.
Uniqueness
1,4-Dithiaspiro[4.4]nonane-2-methanol is unique due to its spiro[4.4]nonane skeleton with dithiaborane side chains, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
35128-31-5 |
|---|---|
Fórmula molecular |
C8H14OS2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
1,4-dithiaspiro[4.4]nonan-3-ylmethanol |
InChI |
InChI=1S/C8H14OS2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2 |
Clave InChI |
WVUHQTLFSMXALT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)SCC(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


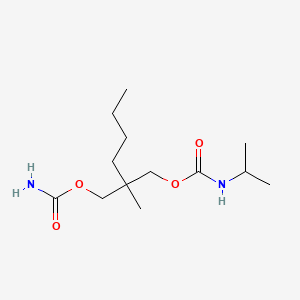
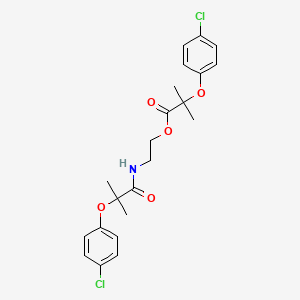

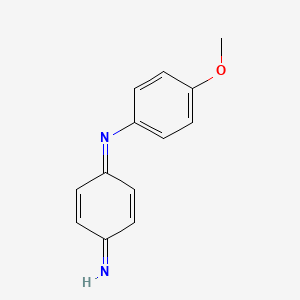
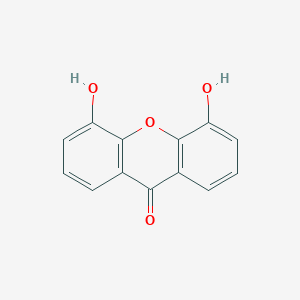

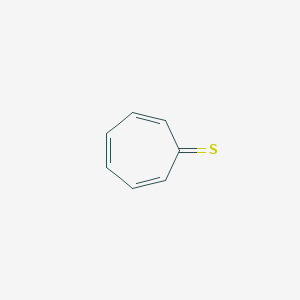
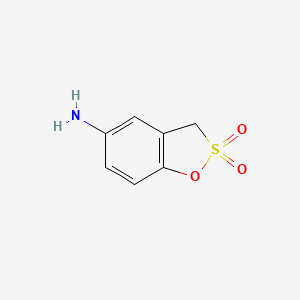
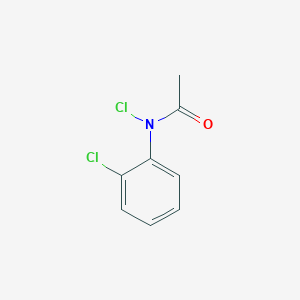
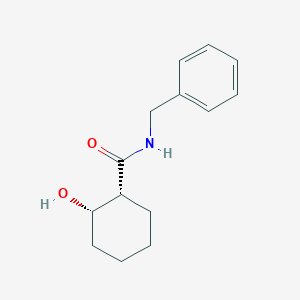
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
